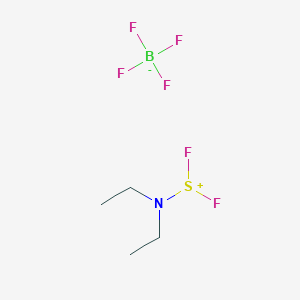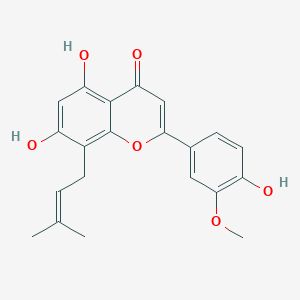![molecular formula C12H18ClNO B1451096 [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanolhydrochlorid CAS No. 1217842-07-3](/img/structure/B1451096.png)
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanolhydrochlorid
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with common reagents, its behavior under various conditions (such as heat or light), and any catalysts that might affect its reactivity .Physical and Chemical Properties Analysis
This would include data on the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Other important properties might include its refractive index, specific gravity, and optical rotation .Wissenschaftliche Forschungsanwendungen
Enantioselektive Synthese
Diese Verbindung wird in der enantioselektiven Synthese von chiralen Bausteinen für Pharmazeutika verwendet. Die Stereochemie der (3S,4R)-Konfiguration ist entscheidend für die biologische Aktivität vieler Arzneimittelmoleküle. Sie dient als Zwischenprodukt bei der Synthese verschiedener Analoga, die möglicherweise zu neuen Behandlungen führen .
Antibakterielle Mittel
Forschungen zeigen, dass Derivate dieser Verbindung, wie z. B. (3R,4S)-3-Methoxy-4-methylaminopyrrolidin, eine signifikante antibakterielle Aktivität aufweisen. Diese Aktivität ist besonders ausgeprägt gegen sowohl Gram-positive als auch Gram-negative Bakterien, was sie zu einer wertvollen Leitverbindung bei der Entwicklung neuer Antibiotika macht .
Antineoplastische Aktivitäten
Verbindungen, die mit [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanolhydrochlorid verwandt sind, haben in Studien, die auf Krebszellen abzielen, vielversprechend gezeigt. Ihre Struktur begünstigt die Antitumoraktivität, die für potenzielle therapeutische Anwendungen in der Onkologie untersucht wird .
Chemische Synthese und Chromatographie
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für den Einsatz in fortschrittlichen chemischen Synthese- und Chromatographietechniken. Wissenschaftler nutzen ihre Eigenschaften, um effizientere Methoden für die Synthese und Analyse komplexer organischer Verbindungen zu entwickeln .
Neuropharmakologische Forschung
Piperidin-Derivate, die strukturell mit dieser Verbindung verwandt sind, spielen eine bedeutende Rolle in der Neuropharmakologie. Sie sind in zahlreichen Klassen von neuroaktiven Pharmazeutika vorhanden, was darauf hindeutet, dass this compound bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen eingesetzt werden könnte .
Proteomforschung
Diese Verbindung ist auch ein biochemisches Mittel, das in der Proteomforschung verwendet wird. Ihre Eigenschaften können zum Verständnis von Protein-Interaktionen und -Funktionen beitragen, was für die Entwicklung gezielter Therapien für verschiedene Krankheiten unerlässlich ist .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZEJKUHXRYDW-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673948 | |
| Record name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217842-07-3 | |
| Record name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B1451014.png)


![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)

![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)
![1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451024.png)






